

Assessing In Vivo Target Engagement of BBO-8520: Application Notes and Protocols

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Compound of Interest

Compound Name: BBO-8520

Cat. No.: B15135437

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Introduction

BBO-8520 is a pioneering, first-in-class, orally bioavailable small molecule that functions as a direct, covalent dual inhibitor of KRAS G12C.[1][2] Unlike previous generations of KRAS G12C inhibitors that exclusively target the inactive, GDP-bound (OFF) state, **BBO-8520** uniquely inhibits both the inactive (OFF) and the active, GTP-bound (ON) conformations of the oncoprotein.[1][2][3] This novel mechanism of action allows for more comprehensive target coverage, potentially overcoming adaptive resistance mechanisms observed with "OFF"-only inhibitors.[1][4] **BBO-8520** binds to the Switch-II/Helix3 pocket of KRAS G12C and covalently modifies the cysteine at position 12, thereby preventing effector protein binding to the active "ON" state.[1][2] Preclinical studies have demonstrated that **BBO-8520** exhibits rapid in vivo target engagement and subsequent inhibition of downstream signaling pathways, leading to durable tumor regression in various cancer models.[1][2][5]

These application notes provide detailed protocols for assessing the in vivo target engagement of **BBO-8520**, focusing on direct and indirect methods to quantify its interaction with KRAS G12C and the resulting impact on downstream signaling.

Key In Vivo Target Engagement Assessment Strategies

Two primary approaches are recommended for evaluating the in vivo target engagement of **BBO-8520**:

- **Direct Assessment of KRAS G12C Occupancy:** This involves quantifying the extent and duration of **BBO-8520**'s covalent binding to the KRAS G12C protein in tumor tissue.
- **Pharmacodynamic (PD) Biomarker Analysis:** This indirect method measures the downstream consequences of **BBO-8520**'s inhibitory action, primarily the suppression of the MAPK signaling pathway.

I. Direct Assessment of Target Engagement: KRAS G12C Occupancy by Mass Spectrometry

This protocol outlines the use of mass spectrometry to quantify the percentage of KRAS G12C protein that is covalently modified by **BBO-8520** in tumor xenografts.

Experimental Protocol

1. Animal Model and Dosing:

- Utilize human tumor xenograft models expressing the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) implanted in immunocompromised mice.
- Administer **BBO-8520** orally at the desired dose(s) and establish a time-course for tissue collection (e.g., 2, 8, 24, 48 hours post-dose). Include a vehicle-treated control group.

2. Tumor Tissue Harvesting and Lysis:

- At each time point, euthanize the animals and excise the tumors.
- Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
- Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Clarify the lysate by centrifugation to remove cellular debris.

3. KRAS G12C Immunoprecipitation (Optional but Recommended):

- To enrich for KRAS G12C and improve the sensitivity of the mass spectrometry analysis, perform immunoprecipitation using a specific anti-KRAS G12C antibody.
- Incubate the tumor lysate with the antibody, followed by protein A/G beads to pull down the antibody-protein complex.
- Wash the beads extensively to remove non-specific proteins.
- Elute the KRAS G12C protein from the beads.

4. Sample Preparation for Mass Spectrometry:

- Perform a tryptic digest on the immunoprecipitated KRAS G12C or the whole tumor lysate.
- Desalt the resulting peptides using C18 spin columns.

5. LC-MS/MS Analysis:

- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Monitor for the presence of the unmodified and **BBO-8520**-modified peptide containing cysteine 12. The mass of the modified peptide will be increased by the mass of **BBO-8520**.

6. Data Analysis and Quantification:

- Calculate the percentage of target occupancy by comparing the peak areas of the modified and unmodified peptides.
- Occupancy (%) = $\frac{\text{Area}(\text{modified peptide})}{\text{Area}(\text{modified peptide}) + \text{Area}(\text{unmodified peptide})} \times 100$

Data Presentation

Time Point (Hours)	Dose of BBO-8520 (mg/kg)	Mean KRAS G12C Occupancy (%)	Standard Deviation
2	10	95	± 3.5
8	10	88	± 5.1
24	10	65	± 7.2
48	10	30	± 6.8
24	3	45	± 8.0
24	30	85	± 4.5

Caption: In Vivo KRAS G12C Target Occupancy

II. Pharmacodynamic (PD) Biomarker Analysis: pERK Inhibition

This protocol describes the measurement of phosphorylated ERK (pERK), a key downstream effector in the KRAS signaling pathway, as an indirect measure of **BBO-8520**'s biological activity in vivo.

Experimental Protocol

1. Animal Model and Dosing:

- Follow the same animal model and dosing strategy as described in the direct assessment protocol. It is recommended to use a parallel cohort of animals for PD analysis.

2. Tumor Tissue Harvesting and Processing:

- Harvest tumors at specified time points post-dosing.
- Immediately homogenize the fresh tumor tissue in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

3. Western Blot Analysis:

- Determine the total protein concentration of the tumor lysates using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies specific for pERK1/2 (Thr202/Tyr204) and total ERK1/2.
- Use a loading control, such as GAPDH or β -actin, to ensure equal protein loading.
- Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.

4. Densitometry and Data Analysis:

- Quantify the band intensities for pERK and total ERK using densitometry software.
- Normalize the pERK signal to the total ERK signal for each sample.
- Express the pERK/total ERK ratio as a percentage of the vehicle-treated control group to determine the degree of pERK inhibition.

Data Presentation

Time Point (Hours)	Dose of BBO-8520 (mg/kg)	Mean pERK Inhibition (%)	Standard Deviation
2	10	92	± 4.2
8	10	85	± 6.5
24	10	58	± 8.1
48	10	25	± 7.9
24	3	40	± 9.3
24	30	80	± 5.7

Caption: In Vivo pERK Inhibition in Tumors

III. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.^{[6][7]} This can be adapted for in vivo studies by analyzing tissues from treated animals.

Experimental Protocol

1. Animal Model and Dosing:

- Treat KRAS G12C xenograft-bearing mice with **BBO-8520** or vehicle as previously described.

2. Tissue Lysate Preparation:

- Harvest tumors at the desired time points and prepare fresh lysates without the use of detergents.

3. Thermal Challenge:

- Aliquot the tumor lysates into separate PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
- Cool the samples to room temperature.

4. Separation of Soluble and Precipitated Fractions:

- Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.

5. Analysis of Soluble KRAS G12C:

- Analyze the amount of soluble KRAS G12C remaining in the supernatant at each temperature using Western blotting or ELISA.

- Generate a melting curve by plotting the percentage of soluble KRAS G12C against the temperature for both the vehicle and **BBO-8520** treated groups.

6. Data Interpretation:

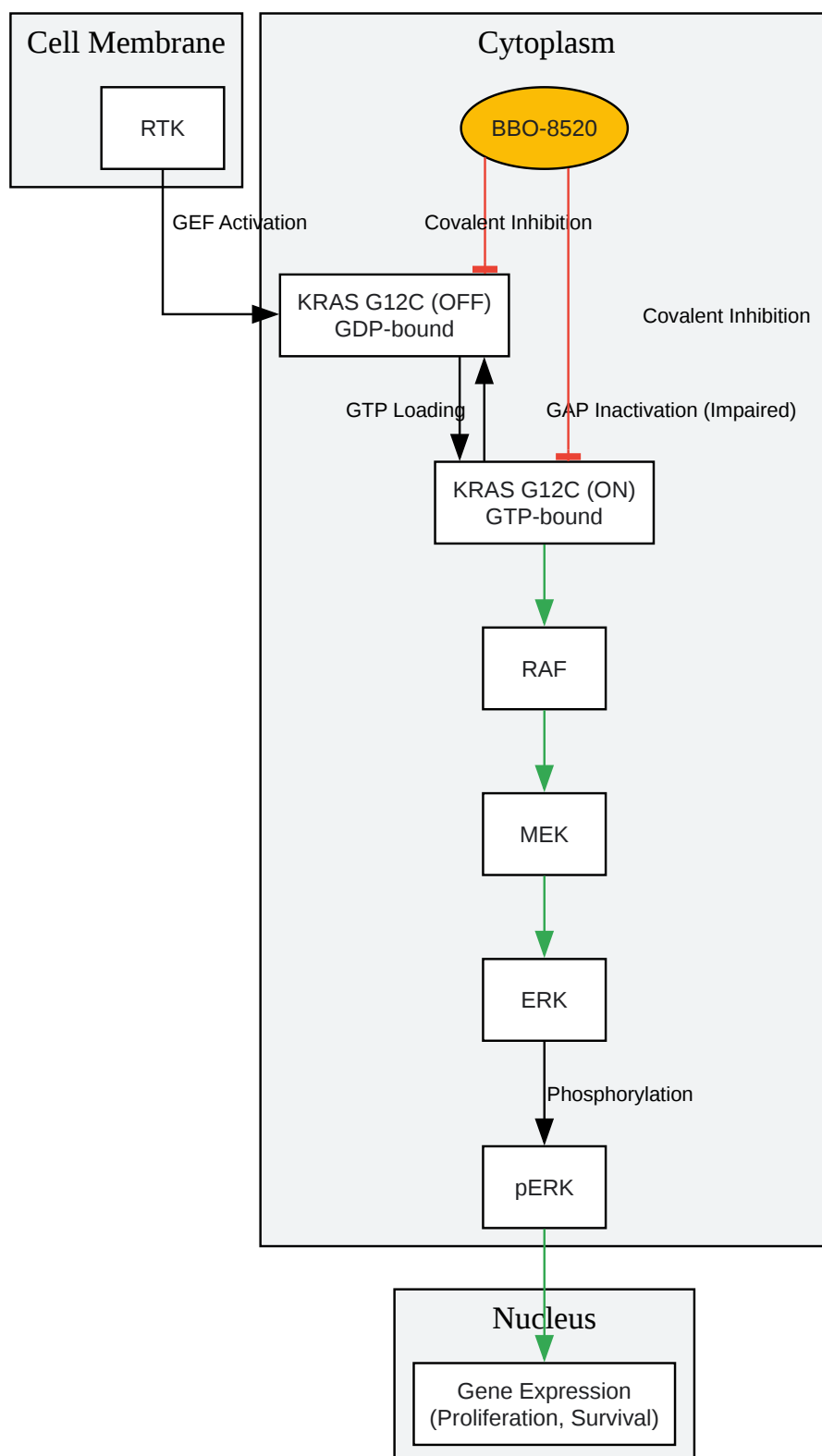
- A shift in the melting curve to a higher temperature for the **BBO-8520** treated group compared to the vehicle group indicates thermal stabilization of KRAS G12C due to drug binding, thus confirming target engagement.

Data Presentation

Treatment Group	T _m (°C)
Vehicle	52.5
BBO-8520 (10 mg/kg)	58.0

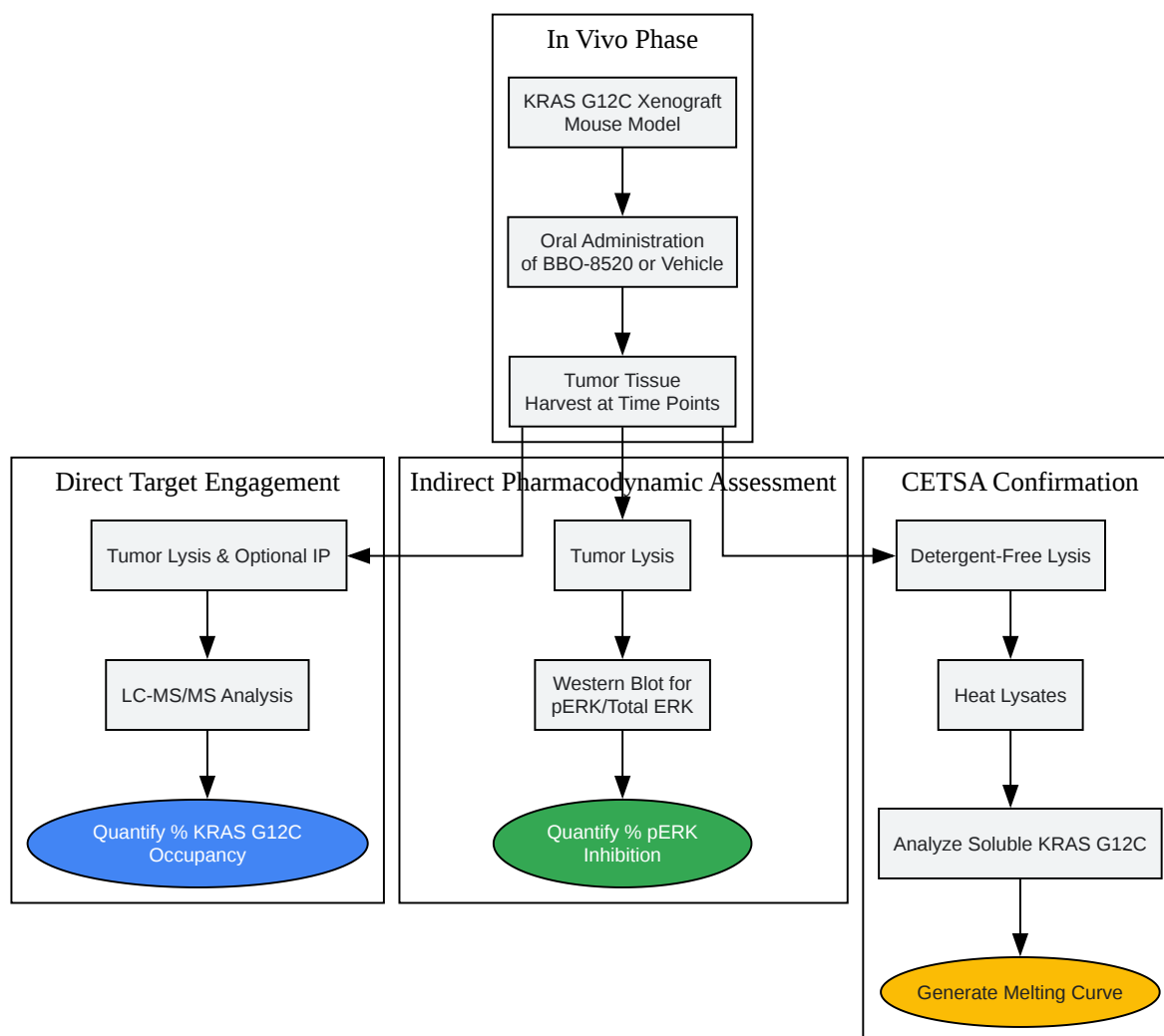
Caption: In Vivo CETSA of KRAS G12C

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **BBO-8520** Mechanism of Action on the KRAS Pathway



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Caption: Experimental Workflow for In Vivo Target Engagement

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